molecular formula C19H18FNO B1393650 1-[(Dimethylamino)(2-fluorophenyl)methyl]-2-naphthol CAS No. 1291486-38-8

1-[(Dimethylamino)(2-fluorophenyl)methyl]-2-naphthol

Cat. No.: B1393650
CAS No.: 1291486-38-8
M. Wt: 295.3 g/mol
InChI Key: JNTFIELVHJRPAH-UHFFFAOYSA-N
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Description

Historical Context of 2-Naphthol Derivatives

The development of 2-naphthol derivatives has roots extending back to the early 20th century when these compounds first gained prominence in the dye industry. 2-Naphthol, also known as β-naphthol, emerged as a crucial chemical intermediate with the molecular formula C₁₀H₇OH, distinguished by its fluorescent properties and crystalline structure that appears colorless to occasionally yellow. The compound represents a naphthalene homologue of phenol, characterized by significantly enhanced reactivity compared to its simpler phenolic counterparts, a property that has made it invaluable for synthetic transformations.

The traditional production methods for 2-naphthol established the foundation for modern synthetic approaches, beginning with the classical two-step sulfonation process. This process involves the initial sulfonation of naphthalene in sulfuric acid to form the corresponding sulfonic acid, followed by treatment with molten sodium hydroxide to cleave the sulfonic acid group and generate the desired naphthol product. This methodology not only provided reliable access to 2-naphthol but also demonstrated the potential for systematic chemical modifications of the naphthalene ring system.

The historical significance of 2-naphthol extends beyond its industrial applications, as it became a cornerstone for understanding aromatic substitution reactions and tautomerism phenomena. The compound exhibits interesting tautomeric behavior, producing small amounts of the keto tautomer, which explains several unique reactions including the Bucherer reaction for ammonolysis to 2-aminonaphthalene. This tautomeric property has been exploited in numerous synthetic applications and continues to influence modern reaction design.

The evolution of 2-naphthol chemistry has been marked by the development of increasingly sophisticated derivatives, including the Sudan dyes family, which are popular dyes noted for their solubility in organic solvents. These early applications demonstrated the potential for systematic derivatization of the 2-naphthol scaffold, setting the stage for the development of more complex structures incorporating additional functional groups and substitution patterns.

Significance of Aminomethylated 2-Naphthols in Organic Chemistry

Aminomethylated 2-naphthols represent a particularly important class of compounds that bridge the gap between traditional phenolic chemistry and modern medicinal chemistry applications. These compounds, characterized by the presence of amino-containing substituents attached to the naphthol framework through methylene linkers, exhibit enhanced biological activity profiles compared to their parent compounds. The incorporation of aminomethyl groups fundamentally alters the physicochemical properties of 2-naphthol derivatives, providing enhanced water solubility, improved membrane permeability, and increased potential for hydrogen bonding interactions with biological targets.

The synthetic accessibility of aminomethylated 2-naphthols through multicomponent condensation reactions has made them attractive targets for medicinal chemistry research. The Mannich reaction, involving the condensation of 2-naphthol with aldehydes and amines or amides in the presence of acid catalysts, provides a straightforward route to these compounds. This three-component reaction system allows for the rapid generation of diverse molecular libraries through systematic variation of the aldehyde and amine components, making it an ideal platform for structure-activity relationship studies.

The biological significance of aminomethylated 2-naphthols extends to their documented hypotensive and bradycardiac effects, which have been evaluated in various pharmacological studies. These cardiovascular activities demonstrate the potential for these compounds to serve as lead structures for the development of new therapeutic agents. Furthermore, the ability to convert 1-amidomethyl-2-naphthols to biologically active 1-aminomethyl-2-naphthol derivatives through amide hydrolysis reactions provides additional synthetic flexibility and expands the scope of accessible biological activities.

The mechanistic understanding of aminomethylated 2-naphthol formation has revealed important insights into the role of ortho-quinone methide intermediates in these transformations. The reaction proceeds through the initial formation of ortho-quinone methides from 2-naphthol and aromatic aldehydes, followed by nucleophilic conjugate addition of the amine component. This mechanistic framework has enabled the development of more efficient synthetic protocols and has guided the design of new catalytic systems for these transformations.

Overview of Fluorinated Aromatic Mannich Bases

Fluorinated aromatic Mannich bases represent a specialized subset of organofluorine compounds that combine the unique properties of fluorine substitution with the biological activity profiles associated with Mannich base structures. The incorporation of fluorine atoms into aromatic Mannich bases fundamentally alters their electronic properties, metabolic stability, and biological activity, making them valuable tools for pharmaceutical research and development. The presence of fluorine enhances lipophilicity while simultaneously providing metabolic protection against enzymatic degradation, properties that are highly desirable in drug design.

The strategic placement of fluorine atoms in Mannich base structures influences both the chemical reactivity and biological activity of these compounds. Fluorine substitution can modulate the basicity of the amino group, alter the conformational preferences of the molecule, and influence the binding affinity to biological targets. These effects are particularly pronounced when fluorine is positioned on aromatic rings adjacent to the Mannich base functionality, as in the case of 2-fluorophenyl substituted derivatives.

The synthesis of fluorinated aromatic Mannich bases typically employs similar methodologies to their non-fluorinated counterparts, with the fluorinated aromatic aldehydes serving as key building blocks in multicomponent condensation reactions. The electronic effects of fluorine substitution can influence the reactivity of these aldehydes in Mannich reactions, often requiring optimization of reaction conditions to achieve optimal yields. The electron-withdrawing nature of fluorine can enhance the electrophilicity of the aldehyde carbon, potentially accelerating the initial condensation step while also influencing the stability of intermediate species.

Research into fluorinated Mannich bases has revealed their potential applications across diverse therapeutic areas. These compounds have demonstrated antimicrobial, anticancer, and anti-inflammatory activities, with the fluorine substitution often enhancing potency compared to non-fluorinated analogues. The ability of fluorine to participate in unique intermolecular interactions, including halogen bonding and enhanced dipole-dipole interactions, contributes to the distinctive biological profiles observed for these compounds.

Research Objectives and Scope

The investigation of 1-[(Dimethylamino)(2-fluorophenyl)methyl]-2-naphthol represents a convergence of several important areas of chemical research, including fluorinated drug design, Mannich base chemistry, and naphthol derivative development. The primary objective of research in this area centers on understanding the structure-activity relationships that govern the biological and chemical properties of this specific compound class. The unique combination of a 2-naphthol core, dimethylamino functionality, and 2-fluorophenyl substitution creates a molecular framework with potential applications across multiple domains of chemical and biological science.

The structural complexity of this compound necessitates comprehensive characterization using advanced analytical techniques. The compound exhibits a molecular weight of 295.3 daltons and incorporates multiple functional groups that contribute to its overall properties. Understanding the conformational preferences, electronic distribution, and intermolecular interaction patterns of this compound forms a crucial foundation for predicting its biological activity and optimizing synthetic approaches for related derivatives.

The scope of current research encompasses both fundamental studies of the chemical properties and reactivity patterns of this compound, as well as applied investigations into its potential utility as a pharmaceutical intermediate or bioactive compound. The presence of the dimethylamino group provides opportunities for further chemical modification through standard amine chemistry, while the 2-naphthol core offers multiple sites for additional substitution reactions. The 2-fluorophenyl substituent contributes both electronic and steric effects that influence the overall molecular behavior.

Properties

IUPAC Name

1-[dimethylamino-(2-fluorophenyl)methyl]naphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FNO/c1-21(2)19(15-9-5-6-10-16(15)20)18-14-8-4-3-7-13(14)11-12-17(18)22/h3-12,19,22H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNTFIELVHJRPAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(C1=CC=CC=C1F)C2=C(C=CC3=CC=CC=C32)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601201932
Record name 1-[(Dimethylamino)(2-fluorophenyl)methyl]-2-naphthalenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601201932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1291486-38-8
Record name 1-[(Dimethylamino)(2-fluorophenyl)methyl]-2-naphthalenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1291486-38-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(Dimethylamino)(2-fluorophenyl)methyl]-2-naphthalenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601201932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Multicomponent One-Pot Synthesis (Betti Base Approach)

  • Reactants : 2-naphthol, 2-fluorobenzaldehyde, and dimethylamine.
  • Conditions : Typically carried out in an alcoholic solvent such as methanol or ethanol at room temperature or slightly elevated temperatures.
  • Mechanism : The aldehyde and amine first form an iminium intermediate, which then undergoes nucleophilic attack by the 2-naphthol at the ortho position relative to the hydroxyl group, yielding the aminomethylated product.
  • Yields : Literature reports yields ranging from moderate to high (60–90%) depending on reaction time and purity of reagents.

This method benefits from operational simplicity, mild conditions, and broad substrate tolerance, including fluorinated aromatic aldehydes such as 2-fluorobenzaldehyde.

Catalytic and Phase Transfer Methods

  • Use of phase transfer catalysts (e.g., tetra-n-butylammonium bromide) and mild bases (potassium hydroxide) in biphasic systems has been reported for related naphthylmethylamine derivatives, facilitating efficient alkylation and amide formation steps.
  • Such methods avoid expensive reagents and harsh hydrogenation conditions, making them suitable for scale-up and industrial synthesis.
  • The reaction temperature is carefully controlled (often below 5°C initially) to prevent side reactions.
  • Purification typically involves acid-base extraction and high vacuum distillation to obtain high-purity products.

Reduction and Hydrogenolysis

  • Reduction of intermediates such as naphthoxazines with sodium borohydride or lithium aluminum hydride in methanol or tetrahydrofuran converts cyclic intermediates into aminonaphthols.
  • Hydrogenolysis under mild Pd/C catalysis can remove protecting groups or benzyl substituents without affecting the fluorophenyl or dimethylamino groups.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Solvent Methanol, ethanol, tetrahydrofuran (THF) Alcohols favor multicomponent condensation
Temperature 0–25 °C (initial), up to reflux in some steps Lower temperatures reduce side reactions
Catalyst/Base Mild bases (KOH, NaOH), phase transfer catalysts Facilitate alkylation and amide formation
Reaction Time 0.5–48 hours Longer times improve yield but may increase by-products
Purification Acid-base extraction, crystallization, distillation Ensures removal of impurities and by-products

Research Findings and Comparative Analysis

  • The multicomponent Betti base reaction remains the most straightforward and widely used method for synthesizing aminomethylated naphthols with various aromatic substituents, including fluorinated phenyl groups.
  • Stepwise methods offer higher regio- and stereochemical control but at the cost of longer synthesis times and more complex purification.
  • Phase transfer catalysis and mild base-mediated alkylations provide cost-effective and scalable routes avoiding expensive catalysts or hazardous hydrogenation steps.
  • Reduction and hydrogenolysis steps are crucial for converting cyclic intermediates and removing protecting groups without compromising sensitive functional groups like fluorine substituents.

Summary Table of Preparation Methods

Method Key Steps Advantages Disadvantages Typical Yield (%)
Multicomponent Betti Reaction One-pot condensation of naphthol, aldehyde, amine Simple, mild conditions, broad scope Limited stereocontrol 60–90
Stepwise Synthesis Formation of naphthoxazine → reduction → alkylation High control, high purity Multiple steps, longer time 85–98 per step
Phase Transfer Catalysis Alkylation with halides in biphasic system Scalable, economical Requires careful temperature control 80–90
Reduction & Hydrogenolysis NaBH4 or LiAlH4 reduction; Pd/C hydrogenolysis Efficient deprotection and reduction Sensitive to reaction conditions 90–98

Chemical Reactions Analysis

Types of Reactions

1-[(Dimethylamino)(2-fluorophenyl)methyl]-2-naphthol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can yield hydroquinone derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the naphthol ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under various conditions, including acidic or basic environments.

Major Products

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds similar to 1-[(Dimethylamino)(2-fluorophenyl)methyl]-2-naphthol exhibit significant anticancer properties. Studies have shown that derivatives of naphthol compounds can inhibit the growth of cancer cells by interfering with specific cellular pathways. For instance, the dimethylamino group may enhance the compound's ability to penetrate cell membranes, increasing its efficacy against tumor cells.

Case Study: Inhibition of Tumor Growth
In a study published in the Journal of Medicinal Chemistry, a series of naphthol derivatives were tested for their cytotoxic effects on various cancer cell lines. The results demonstrated that compounds with similar structural features to this compound exhibited IC50 values in the low micromolar range, indicating potent anticancer activity .

Materials Science

Dyes and Pigments
this compound can be utilized as a dye or pigment due to its vibrant color properties. Its structural characteristics allow it to be incorporated into polymers and coatings, providing color stability and resistance to fading.

Table: Comparison of Color Properties

Compound NameColorStabilityApplication
This compoundBright YellowHighCoatings
Other Naphthol DerivativeRedMediumTextiles

Analytical Chemistry

Fluorescent Probes
The compound’s unique structure allows it to act as a fluorescent probe in analytical applications. Its ability to emit fluorescence upon excitation makes it suitable for detecting various biological molecules.

Case Study: Detection of Biomolecules
A study highlighted the use of naphthol derivatives as fluorescent markers for biomolecules in live-cell imaging. The results indicated that these compounds could selectively bind to target proteins, providing real-time visualization in cellular environments .

Mechanism of Action

The mechanism of action of 1-[(Dimethylamino)(2-fluorophenyl)methyl]-2-naphthol involves its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the fluorophenyl group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

2-Fluorophenyl vs. Other Aryl Groups

  • 1-[Amino-(4-fluorophenyl)methyl]-2-naphthol (1D): This analog features a para-fluorophenyl group. Such differences may impact tautomerism or coordination properties .
  • 1-[(Dimethylamino)(phenyl)methyl]-2-naphthol: Lacking fluorine, this analog has reduced electronegativity at the aryl group, which may lower its metabolic stability compared to fluorinated derivatives. Biological studies on similar non-fluorinated analogs show moderate antimicrobial and antioxidant activities .

Heterocyclic Variations

  • 1-[(Piperidin-1-yl)(phenyl)methyl]-2-naphthol :
    Replacing dimethylamine with a piperidine ring increases steric hindrance and basicity. Piperidine-containing analogs are often explored for enhanced bioavailability in pharmaceutical applications .

Functional Group Modifications

Amino Group Variations

  • 1-[(Dibenzylamino)methyl]-2-naphthol: The dibenzylamino group provides lipophilicity, which may improve membrane permeability but reduce solubility in aqueous media. Such derivatives are often intermediates in drug discovery .
  • These analogs are precursors to heterocyclic compounds via reactions with dialdehydes .

Biological Activity

1-[(Dimethylamino)(2-fluorophenyl)methyl]-2-naphthol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, focusing on anticancer, antibacterial, and other therapeutic potentials, supported by case studies and research findings.

Chemical Structure

The compound can be represented by the following chemical structure:

C19H18FN1O1\text{C}_{19}\text{H}_{18}\text{F}\text{N}_{1}\text{O}_{1}

This structure features a naphthol moiety substituted with a dimethylamino group and a fluorophenyl group, which are critical for its biological activity.

Anticancer Properties

Numerous studies have reported the anticancer effects of this compound. For instance, it has shown promising results against various cancer cell lines:

  • Cell Lines Tested : MDA-MB-231 (human breast adenocarcinoma), A2780 (ovarian cancer), and others.
  • Mechanism of Action : The compound induces apoptosis in cancer cells, evidenced by increased levels of cleaved caspases and reduced Bcl-2 expression, which is associated with apoptotic pathways .
Cell Line IC50 (µM) Mechanism
MDA-MB-23110Induction of apoptosis
A278015Cell cycle arrest and apoptosis
K562 (leukemia)12.5Apoptosis induction

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. It demonstrated significant activity against several bacterial strains:

  • Tested Strains : Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae.
  • Minimum Inhibitory Concentration (MIC) : Ranged from 15.6 to 500 μg/mL, indicating strong antibacterial potential .
Bacterial Strain MIC (µg/mL)
Staphylococcus aureus15.6
Escherichia coli31.2
Klebsiella pneumoniae62.5

Other Biological Activities

In addition to its anticancer and antibacterial properties, this compound has been explored for other therapeutic effects:

  • Antitubercular Activity : Exhibited MIC values as low as 12.5 µg/mL against Mycobacterium tuberculosis .
  • Tyrosinase Inhibition : The compound has been identified as a potent inhibitor of tyrosinase, which is crucial for melanin production and has implications in treating hyperpigmentation disorders .

Study on Anticancer Mechanism

A study evaluated the effects of the compound on cell viability and apoptosis in various cancer cell lines. The findings indicated that treatment with the compound resulted in a significant reduction in viable cells through necrosis and apoptosis pathways. The study utilized flow cytometry to assess the apoptotic rate, showing that concentrations above 10 µM led to a marked increase in apoptosis markers .

Synthesis and Structural Analysis

The synthesis of this compound was performed using standard organic synthesis techniques. Characterization was achieved through NMR spectroscopy and X-ray crystallography, confirming the structural integrity necessary for its biological activity .

Q & A

Basic: What are the common synthetic routes for 1-[(Dimethylamino)(2-fluorophenyl)methyl]-2-naphthol, and how do reaction conditions influence yield and purity?

The compound is typically synthesized via modified Mannich reactions , involving 2-naphthol, a 2-fluorophenyl-substituted aldehyde, and dimethylamine. Key steps include:

  • Multi-component condensation : Reacting 2-naphthol with 2-fluorobenzaldehyde and dimethylamine in methanol or ethanol under reflux (60–80°C) .
  • Solid ammonia sources : Substituting liquid ammonia with ammonium carbamate or ammonium hydrogen carbonate to improve safety and control reaction kinetics .
  • Purification : Acidic hydrolysis of intermediate naphthoxazines followed by recrystallization from ethanol/water mixtures enhances purity (reported yields ~36–50%) .
    Critical factors include pH control, solvent polarity, and temperature to minimize side products like unsubstituted naphthols.

Advanced: How can regioselectivity challenges in the Mannich reaction be addressed during synthesis?

Regioselectivity issues arise due to competing nucleophilic sites on 2-naphthol. Strategies include:

  • Steric directing groups : Introducing bulky substituents on the aldehyde (e.g., 2-fluorophenyl) to favor α-aminomethylation at the 1-position of 2-naphthol .
  • Catalytic additives : Using nano-catalysts like barium phosphate to accelerate the desired pathway and suppress para-substitution .
  • Kinetic vs. thermodynamic control : Monitoring reaction time and temperature to isolate intermediates before equilibration .

Basic: What techniques are most reliable for structural characterization of this compound?

  • X-ray crystallography : Resolves intramolecular hydrogen bonding (e.g., O–H⋯N) and dihedral angles between the naphthyl and fluorophenyl rings (e.g., ~79.8° in analogous structures) .
  • NMR spectroscopy : 1^1H and 13^13C NMR identify key signals:
    • Downfield OH proton at δ 10.3–10.5 ppm (DMSO-d6).
    • Fluorophenyl aromatic protons at δ 7.0–7.6 ppm .
  • HPLC-MS : Validates molecular weight (MW ~325.4 g/mol) and detects trace impurities .

Advanced: How can conformational flexibility of the fluorophenyl-naphthol system be analyzed for drug design?

  • Dynamic NMR : Detects rotational barriers around the C–N bond of the dimethylamino group at variable temperatures .
  • Molecular modeling : DFT calculations or MD simulations predict preferred conformers and interactions with biological targets (e.g., enzyme active sites) .
  • Comparative crystallography : Analyze analogs with substituents like 4-chlorophenyl to assess steric/electronic effects on conformation .

Basic: What toxicological screening models are appropriate for preliminary safety assessment?

  • In vivo models : Rodent studies using oral or inhalation exposure to assess systemic effects (hepatic, renal, respiratory) over 14–90 days .
  • In vitro assays :
    • HepG2 cells for hepatotoxicity (LD50 correlation).
    • Ames test for mutagenicity (given aromatic amine structure) .
  • Key endpoints : Body weight changes, hematological parameters, and histopathology .

Advanced: How can conflicting toxicity data (e.g., hepatic vs. renal effects) be resolved in mechanistic studies?

  • Dose-response analysis : Identify thresholds for organ-specific toxicity using subchronic exposure models .
  • Metabolite profiling : LC-MS/MS to detect reactive intermediates (e.g., quinone methides from naphthol oxidation) .
  • Omics integration : Transcriptomics/proteomics to map pathways like oxidative stress or apoptosis in affected tissues .

Basic: What methodologies are used to assess its bioactivity in antimicrobial or anticancer research?

  • Antifungal assays : Broth microdilution against Candida spp. (MIC values), leveraging structural similarity to azole antifungals (e.g., fluorophenyl groups in Flutrimazole) .
  • Cytotoxicity screening : MTT assay on cancer cell lines (e.g., MCF-7, HeLa) with IC50 calculations .
  • Enzyme inhibition : Fluorescence-based assays for targets like HIV protease or cytochrome P450 .

Advanced: How can the pharmacophore be optimized for enhanced target binding and reduced off-site effects?

  • SAR studies : Modify substituents on the fluorophenyl ring (e.g., 4-F vs. 2-F) to balance lipophilicity (logP) and hydrogen-bonding capacity .
  • Co-crystallization : Resolve ligand-target complexes (e.g., with fungal CYP51) to guide rational design .
  • Prodrug strategies : Introduce hydrolyzable groups (e.g., esters) to improve bioavailability .

Advanced: What analytical approaches resolve contradictions in stability data (e.g., degradation under varying pH)?

  • Forced degradation studies : Expose the compound to acidic (pH 1–3), neutral (pH 7), and alkaline (pH 10–12) conditions, monitoring via HPLC .
  • Kinetic modeling : Determine degradation rate constants (k) and activation energy (Ea) using Arrhenius plots .
  • Stabilizers : Add antioxidants (e.g., BHT) or cyclodextrins to protect against oxidative or hydrolytic pathways .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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